![molecular formula C6H9N5O B6598304 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide CAS No. 1211520-33-0](/img/structure/B6598304.png)
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide” is a chemical compound with the molecular formula C5H8N4 . It has an average mass of 124.144 Da and a monoisotopic mass of 124.074898 Da .
Molecular Structure Analysis
The molecular structure of “5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide” is not directly available. However, the structure of a related compound, “5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine”, can be found in chemical databases .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide” are not directly available. However, “5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” has a density of 1.5±0.1 g/cm3, a boiling point of 319.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is a part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . It is considered a building block for medicinal chemistry . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
Anti-Cancer Studies
The derivatives of this compound have been synthesized and effectively screened for their anti-cancer properties . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) .
Apoptotic Pathway Induction
It was discovered that one of the derivatives, RB7, induced the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Drug Design
Pyrazines, an important class of six-membered nitrogen-based heterocycles, are well known for their utility in rational drug design . Ligands encompassing a pyrazine ring have been well studied and their p-donor properties have shown to be promising .
Therapeutic Applications
This novel unit is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant , antipsychotic , antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs.
Research Use Only
The compound is available for research use only . This suggests that it is being used in various research studies to understand its properties and potential applications better.
Wirkmechanismus
Target of Action
Similar compounds have been found to targetdipeptidyl peptidase-4 (DPP-4) , a key enzyme involved in glucose metabolism and insulin secretion. Additionally, some derivatives have shown antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Mode of Action
This results in increased insulin secretion and decreased glucagon release, helping to regulate blood glucose levels .
Biochemical Pathways
The compound likely affects the incretin pathway , which plays a crucial role in glucose homeostasis. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, enhancing insulin secretion and suppressing glucagon release. This leads to decreased hepatic glucose production and improved glucose control .
Result of Action
The result of the compound’s action would likely be improved blood glucose control, given its potential role as a DPP-4 inhibitor . In the context of antimicrobial activity, the compound could inhibit the growth of certain bacterial strains .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-5(12)6-10-9-4-3-8-1-2-11(4)6/h8H,1-3H2,(H2,7,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOSLUADNQZCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(=O)N)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide | |
CAS RN |
1211520-33-0 |
Source
|
Record name | 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.